(-)-Pinan-3-ol

Catalog No.
S1899402
CAS No.
25465-65-0
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Pinan-3-ol

CAS Number

25465-65-0

Product Name

(-)-Pinan-3-ol

IUPAC Name

(1S,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7+,8-,9+/m0/s1

InChI Key

REPVLJRCJUVQFA-UYXSQOIJSA-N

SMILES

CC1C2CC(C2(C)C)CC1O

Canonical SMILES

CC1C2CC(C2(C)C)CC1O

Isomeric SMILES

C[C@H]1[C@@H]2C[C@@H](C2(C)C)C[C@H]1O

Origin and Significance:

(-)-Pinan-3-ol can be found naturally in various plant sources, including rosemary and pine needle oil []. It is a valuable intermediate in organic synthesis due to its readily functionalizable hydroxyl group and the presence of two rigid bicyclic rings. Researchers utilize (-)-pinan-3-ol as a chiral starting material for the synthesis of complex molecules with specific stereochemical configurations [].


Molecular Structure Analysis

(-)-Pinan-3-ol possesses a cage-like structure consisting of two cyclohexane rings fused together. A hydroxyl group (-OH) is attached at the third carbon position of the molecule. The presence of four methyl groups (CH₃) on the bicyclic core contributes to its rigidity []. The chiral center at the first carbon grants (-)-pinan-3-ol its optical activity, meaning it rotates plane-polarized light.


Chemical Reactions Analysis

Synthesis:

One common method for synthesizing (-)-pinan-3-ol involves the catalytic hydrogenation of (-)-α-pinene, a monoterpene found in pine trees [].

(-)-α-Pinene + H₂ → (-)-Pinan-3-ol

Other Reactions:

Due to the reactive hydroxyl group, (-)-pinan-3-ol can undergo various organic reactions, including esterification, etherification, and oxidation. The specific reactions depend on the desired product and reaction conditions.


Physical And Chemical Properties Analysis

  • Molecular Formula: C₁₀H₁₈O []
  • Molecular Weight: 154.25 g/mol []
  • Melting Point: 42-44 °C []
  • Boiling Point: 210-212 °C []
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol and dichloromethane []

XLogP3

2.6

Other CAS

35998-01-7
25465-65-0

Dates

Modify: 2023-08-16

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